3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one
Description
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Properties
IUPAC Name |
3-(2-fluorophenyl)-2-(2-methoxyethylamino)-6-methylfuro[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4/c1-12-6-5-8-14-18(12)27-21(24)17-16(13-7-3-4-9-15(13)22)20(26-19(14)17)23-10-11-25-2/h3-9,23H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVPUAWDMFXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one is a member of the furochromone family, which is recognized for its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Furochromone core : A fused furan and chromone system.
- Substituents : A fluorophenyl group and a methoxyethylamino moiety, which may influence its biological activity.
Antioxidant Activity
Research indicates that furochromones exhibit significant antioxidant properties. The presence of the fluorine atom in the phenyl ring enhances electron-withdrawing effects, potentially increasing radical scavenging activity. In vitro studies have demonstrated that derivatives of furochromones can effectively neutralize free radicals, contributing to their protective effects against oxidative stress .
Enzyme Inhibition
- Cholinesterases : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies report IC50 values indicating moderate inhibition, which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Cyclooxygenase (COX) Inhibition : The compound has shown moderate inhibitory effects on COX-2, an enzyme involved in inflammatory processes. This suggests potential anti-inflammatory applications .
- Lipoxygenase (LOX) Inhibition : The compound also inhibits lipoxygenases (LOX-5 and LOX-15), which are involved in the metabolism of arachidonic acid to leukotrienes, mediators of inflammation .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Results indicate that certain derivatives possess significant cytotoxicity, suggesting their potential as anticancer agents .
The mechanisms underlying the biological activities of this compound are primarily attributed to:
- Molecular Docking Studies : Computational studies have shown that the compound interacts with key residues in target enzymes through hydrogen bonding and hydrophobic interactions. This interaction is likely responsible for its inhibitory effects on cholinesterases and cyclooxygenases .
- Electrophilicity of Substituents : The presence of electron-withdrawing groups like fluorine enhances the electrophilic character of the molecule, facilitating interactions with nucleophilic sites on enzymes and biological macromolecules .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of furochromone derivatives in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and improve cognitive function in animal models .
- Anti-inflammatory Potential : Another study focused on the anti-inflammatory properties of furochromones in an experimental model of arthritis. The results demonstrated significant reductions in inflammatory markers and improved joint function .
Data Summary
Scientific Research Applications
Research indicates that furocoumarins exhibit a range of biological activities, including:
- Antibacterial : The compound has shown potential against various bacterial strains.
- Antifungal : Preliminary studies suggest efficacy against fungal pathogens.
- Antitumor : The structural modifications may enhance its interaction with proteins involved in cancer pathways.
Summary of Synthesis Techniques
| Method | Description |
|---|---|
| Condensation Reactions | Combines aromatic aldehydes with malononitrile |
| Cyclization Processes | Promotes formation of furan-chromene structures |
| Functionalization Techniques | Enhances biological activity through structural modifications |
Antitumor Activity
A study conducted by Vosooghi et al. (2010) demonstrated that halogenated furocoumarins exhibited enhanced cytotoxicity against human tumor cells. The introduction of fluorine substituents was shown to significantly increase growth inhibition rates in vitro.
Antibacterial Properties
Research published in Frontiers in Chemistry highlighted the antibacterial properties of structurally similar compounds, suggesting that modifications such as those seen in 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one could lead to improved efficacy against resistant bacterial strains.
Antifungal Efficacy
Preliminary investigations into the antifungal properties revealed that compounds within the same class could inhibit fungal growth significantly, warranting further exploration into the specific mechanisms by which this compound operates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
